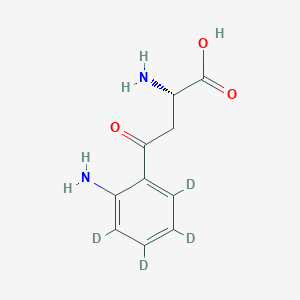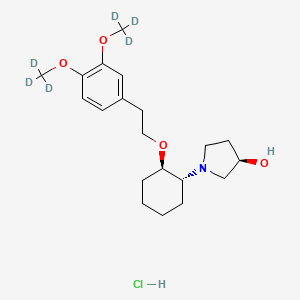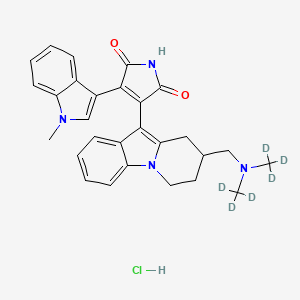
Bisindolylmaleimide XI Hydrochloride-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisindolylmaleimide XI-d6 (hydrochloride) is a deuterated derivative of Bisindolylmaleimide XI, a potent and selective inhibitor of protein kinase C (PKC). This compound is widely used in biochemical research due to its ability to modulate PKC activity, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisindolylmaleimide XI-d6 (hydrochloride) typically involves the incorporation of deuterium atoms into the Bisindolylmaleimide XI structure. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Bisindolylmaleimide XI-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bisindolylmaleimide XI-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .
Applications De Recherche Scientifique
Bisindolylmaleimide XI-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PKC inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of PKC in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where PKC is implicated, such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PKC.
Mécanisme D'action
Bisindolylmaleimide XI-d6 (hydrochloride) exerts its effects by selectively inhibiting protein kinase C. It binds to the ATP-binding site of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide III: Known for its selectivity towards different PKC isoforms.
Bisindolylmaleimide IV: Exhibits inhibitory activity against both PKC and other kinases.
Uniqueness
Bisindolylmaleimide XI-d6 (hydrochloride) is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability. The incorporation of deuterium atoms can lead to slower metabolic degradation, potentially enhancing the compound’s efficacy and duration of action .
Propriétés
Formule moléculaire |
C28H29ClN4O2 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
3-[8-[[bis(trideuteriomethyl)amino]methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/i1D3,2D3; |
Clé InChI |
HSPRASOZRZDELU-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1CCN2C(=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CN(C6=CC=CC=C65)C)C1)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


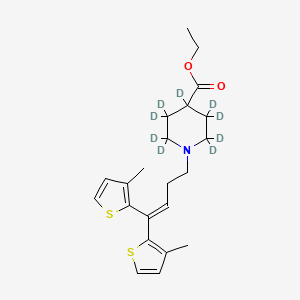
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

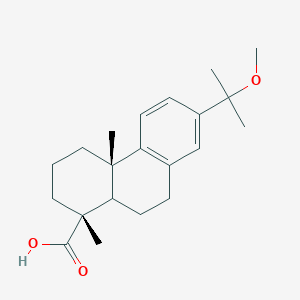
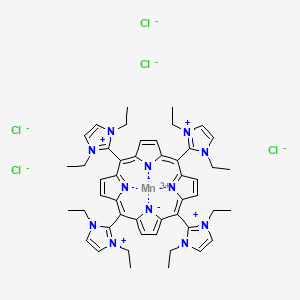
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
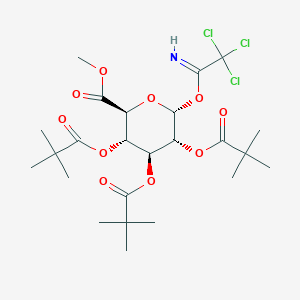
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
